2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide
Description
This compound features a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a [(4-methylpyrimidin-2-yl)sulfanyl]methyl moiety at position 2. The acetamide side chain is linked to a 4-methylphenyl group, distinguishing it from structurally related analogs. Its molecular complexity arises from the integration of pyrimidine and dihydropyridinone rings, which are known to influence pharmacokinetic properties such as solubility and bioavailability . The sulfanyl (thioether) bridge enhances metabolic stability compared to oxygen-based linkages, a common strategy in drug design to resist oxidative degradation .
Properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-4-6-16(7-5-14)24-20(27)12-25-11-19(28-3)18(26)10-17(25)13-29-21-22-9-8-15(2)23-21/h4-11H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWLZZYUKQPOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC(=N3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the pyridinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.
Attachment of the 4-methylpyrimidin-2-ylthio group: This step involves nucleophilic substitution reactions, where the pyrimidinylthio group is introduced.
Formation of the p-tolylacetamide group: This is typically achieved through acylation reactions using p-tolylacetic acid derivatives.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions, leading to the formation of different thioether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving pyridinone derivatives.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substituent Variations
Key structural analogs (Table 1) share the pyrimidinone/acetamide backbone but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Table 1. Structural and functional comparison of key analogs. *Predicted pKa based on substituent electronic effects.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW: 411.5 g/mol) is heavier than analogs due to its methoxy and pyrimidine substituents. Its predicted pKa (~8.2) suggests moderate solubility at physiological pH, comparable to the allyl-substituted analog (pKa 7.83) .
Bioactivity and Target Interactions
- Similarity Indexing : The compound’s sulfanyl-acetamide motif aligns with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), showing ~60–70% structural similarity via Tanimoto coefficients .
- Molecular Docking: Pyrimidinone derivatives exhibit affinity for kinase and protease targets due to hydrogen bonding with the sulfanyl group and π-π stacking of aromatic rings .
NMR and Spectroscopic Comparisons
As seen in analogs (e.g., ), key differences in chemical shifts occur in regions influenced by substituents:
- Region A (δ 5.98 ppm) : Allyl-substituted analogs show upfield shifts due to electron-donating effects, whereas methoxy groups (target compound) deshield adjacent protons .
- NH Resonances : The target compound’s NH signal (predicted δ ~12 ppm) aligns with analogs, indicating strong hydrogen bonding in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
